![molecular formula C6H4N2O2 B588897 Eniluracil-13C,15N2 CAS No. 1329556-69-5](/img/no-structure.png)
Eniluracil-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eniluracil-13C,15N2 is a variant of Eniluracil, which is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . The molecular formula of Eniluracil-13C,15N2 is C6H4N2O2 .
Molecular Structure Analysis
The molecular structure of Eniluracil-13C,15N2 is similar to that of Eniluracil, with the difference being the presence of the isotopes Carbon-13 (13C) and Nitrogen-15 (15N2) . The molecular weight is 136.1082 .
Aplicaciones Científicas De Investigación
Eniluracil as a Dihydropyrimidine Dehydrogenase Inactivator
Eniluracil is recognized for its role as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DPD), which is pivotal in the metabolism of the anti-cancer drug 5-fluorouracil. The research outlines the process development of a large-scale synthesis of eniluracil, leveraging a Sonogashira coupling and focusing on minimizing the input of catalysts like palladium and copper to ensure high yield and quality of the compound (Cooke et al., 2001).
Enhancing Therapeutic Index of 5-Fluorouracil
Studies have indicated that eniluracil enhances the therapeutic index of 5-fluorouracil for cancer treatment. By inactivating DPD, eniluracil allows for predictable dosing and enables oral administration of 5-fluorouracil, offering a promising clinical potential in cancer treatment (Paff et al., 2000).
Pharmacokinetics and Bioequivalence Studies
Studies have been conducted to evaluate the pharmacokinetics and bioequivalence of eniluracil combined with 5-fluorouracil in patients with advanced solid malignancies. These studies are crucial for understanding the feasibility of combined oral formulations and optimizing therapeutic results while minimizing toxicity (Ochoa et al., 2000).
Modulating Tissue Pharmacokinetics of Fluorouracil
Eniluracil's modulation of fluorouracil tissue pharmacokinetics has been explored using in-vivo imaging, particularly in the context of chemotherapy for gastrointestinal cancer. The findings contribute to understanding the mechanisms of drug action, particularly the selective decrease in radiotracer exposure in normal liver and kidneys compared with tumors, suggesting increased exposure of fluorouracil and its anabolites in tumors (Saleem et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of Eniluracil-13C,15N2 is the enzyme known as dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-determining enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely-used oncology agent . Eniluracil also interacts with other enzymes such as Aldehyde oxidase and Xanthine dehydrogenase/oxidase .
Mode of Action
Eniluracil-13C,15N2 acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. By inhibiting DPD, Eniluracil substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by Eniluracil affects the catabolic pathway of 5-FU. This results in an increased concentration of 5-FU in the body, enhancing its anti-cancer effects .
Pharmacokinetics
Eniluracil is an orally active DPD inhibitor . It is designed to enhance the activity of chemotaxic agents like 5-FU .
Result of Action
The inhibition of DPD by Eniluracil leads to a slower breakdown of 5-FU, resulting in prolonged exposure of tumor cells to the drug . This can enhance the therapeutic value and effectiveness of 5-FU, potentially increasing its effectiveness, reducing its side effects, and/or making it orally available .
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] } | |
Número CAS |
1329556-69-5 |
Nombre del producto |
Eniluracil-13C,15N2 |
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
139.089 |
Nombre IUPAC |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
Clave InChI |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Sinónimos |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.